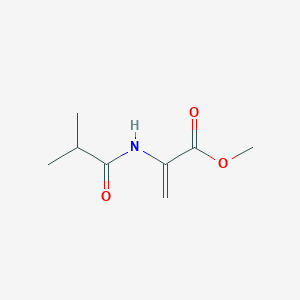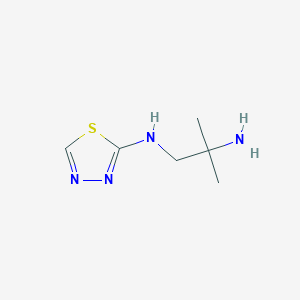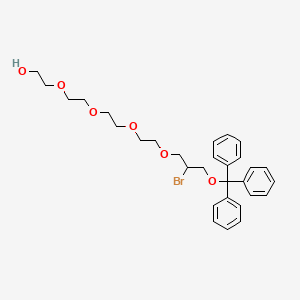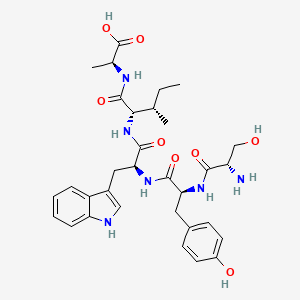![molecular formula C31H41N3O2 B14237080 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile CAS No. 411207-76-6](/img/structure/B14237080.png)
4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazole derivatives, which are heterocyclic compounds containing an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(hexadecyloxy)benzohydrazide with cyanogen bromide in the presence of a base to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Wirkmechanismus
The mechanism of action of 4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hexadecyloxy-phenyl)-5-o-tolyl-[1,3,4]oxadiazole: Similar in structure but with different substituents on the oxadiazole ring.
4-{4-[2-(Hexadecyloxy)phenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid: Contains a pyrazole ring instead of an oxadiazole ring.
Uniqueness
4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile is unique due to its specific combination of the oxadiazole ring and the hexadecyloxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
411207-76-6 |
|---|---|
Molekularformel |
C31H41N3O2 |
Molekulargewicht |
487.7 g/mol |
IUPAC-Name |
4-[5-(4-hexadecoxyphenyl)-1,3,4-oxadiazol-2-yl]benzonitrile |
InChI |
InChI=1S/C31H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-35-29-22-20-28(21-23-29)31-34-33-30(36-31)27-18-16-26(25-32)17-19-27/h16-23H,2-15,24H2,1H3 |
InChI-Schlüssel |
GQRYDHMYVQZFPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)





![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)



